molecular formula C10H18O4 B8441388 Ethylidene dibutyrate

Ethylidene dibutyrate

Cat. No. B8441388
M. Wt: 202.25 g/mol
InChI Key: QWCZLICLKFKDBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05200553

Procedure details

To ice-cooled BF3 -etherate (8.66 g.. 61 mmol.) is added dropwise via a syringe, over one hour, a mixture of butyric anhydride (6.58 g., 41.6 mmol.) and acetaldehyde (1.22 g., 27.7 mmol.). The reaction mixture is stirred for an additional 2 hours, 10% aq. sodium acetate solution (28 ml.) is added, and the mixture again stirred for 45 minutes. The oily layer is extracted into ether (2×25 ml.), and the combined ethereal extracts are washed with saturated aqueous sodium bicarbonate solution until no further evolution of CO2 is observed. The organic phase is then washed with water, dried over magnesium sulfate, filtered, concentrated and the residue is fractionally distilled at 8-12 mm. Hg, the fraction distilling at up to 62° C. being collected. Yield 2.18 g. (39%). 1H H-NMR ppm (CDCl3): 6.88 (q. J=5.6 Hz, 1H), 2.30 (dt, J=0.75, 7.5 Hz. 4H), 1.65 (sextet. J=7.5 Hz. 4H). 1.47 (d. J=5.5 Hz, 3H). 0.95 (t, J=7.5 Hz, 6H).
Name
Quantity
8.66 g
Type
reactant
Reaction Step One
Quantity
6.58 g
Type
reactant
Reaction Step Two
Quantity
1.22 g
Type
reactant
Reaction Step Two
Quantity
28 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
B(F)(F)F.[C:5]([O:10][C:11](=[O:15])[CH2:12]CC)(=[O:9])[CH2:6][CH2:7][CH3:8].[CH:16](=[O:18])[CH3:17].[C:19]([O-])(=O)[CH3:20].[Na+]>>[C:16]([O:15][CH:11]([O:10][C:5](=[O:9])[CH2:6][CH2:7][CH3:8])[CH3:12])(=[O:18])[CH2:17][CH2:19][CH3:20] |f:3.4|

Inputs

Step One
Name
Quantity
8.66 g
Type
reactant
Smiles
B(F)(F)F
Step Two
Name
Quantity
6.58 g
Type
reactant
Smiles
C(CCC)(=O)OC(CCC)=O
Name
Quantity
1.22 g
Type
reactant
Smiles
C(C)=O
Step Three
Name
Quantity
28 mL
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture is stirred for an additional 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added dropwise via a syringe, over one hour
Duration
1 h
STIRRING
Type
STIRRING
Details
the mixture again stirred for 45 minutes
Duration
45 min
EXTRACTION
Type
EXTRACTION
Details
The oily layer is extracted into ether (2×25 ml.)
WASH
Type
WASH
Details
the combined ethereal extracts are washed with saturated aqueous sodium bicarbonate solution until no further evolution of CO2
WASH
Type
WASH
Details
The organic phase is then washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
the residue is fractionally distilled at 8-12 mm. Hg
DISTILLATION
Type
DISTILLATION
Details
the fraction distilling at up to 62° C.
CUSTOM
Type
CUSTOM
Details
being collected

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C(CCC)(=O)OC(C)OC(CCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.